molecular formula C15H13N3O5 B5814606 methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate CAS No. 6015-32-3

methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5814606
CAS No.: 6015-32-3
M. Wt: 315.28 g/mol
InChI Key: UGPRSBDACGPIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a carbamoyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with 3-amino-5-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Aqueous sodium hydroxide (NaOH)

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products Formed

    Reduction: 3-[(5-methylpyridin-2-yl)carbamoyl]-5-aminobenzoate

    Hydrolysis: 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoic acid

    Coupling: Various biaryl compounds

Scientific Research Applications

Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group may facilitate binding to proteins or enzymes, modulating their activity. The methylpyridine moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
  • Ethyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-4-nitrobenzoate

Uniqueness

Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and interaction with biological targets. The presence of the 5-methylpyridine moiety also distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-3-4-13(16-8-9)17-14(19)10-5-11(15(20)23-2)7-12(6-10)18(21)22/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPRSBDACGPIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975576
Record name 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6015-32-3
Record name 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.